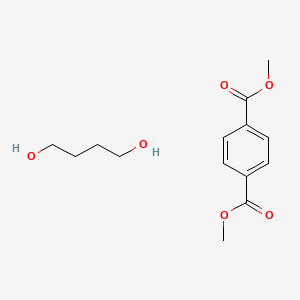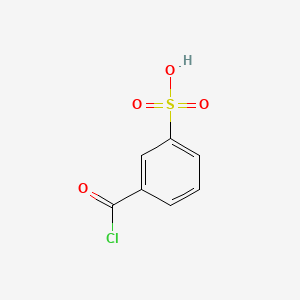![molecular formula C6H17N3O B1618263 N'-[2-(ethoxyamino)ethyl]ethane-1,2-diamine CAS No. 68910-19-0](/img/structure/B1618263.png)
N'-[2-(ethoxyamino)ethyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine is an organic compound with the molecular formula C6H16N2O. This compound is characterized by the presence of an ethoxyamino group attached to an ethane-1,2-diamine backbone. It is a colorless liquid with a strong ammonia-like odor and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethoxyamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures ranging from 50°C to 150°C. The reaction mixture is then subjected to hydrogenation in the presence of a hydrogenation catalyst, such as palladium on carbon, to yield the desired product .
Industrial Production Methods
Industrial production of N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified through distillation and crystallization techniques to achieve high purity levels suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The ethoxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogenated compounds, alkylating agents; reactions are performed in polar solvents at moderate temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of substituted ethane-1,2-diamine derivatives.
Scientific Research Applications
N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and surfactants due to its reactive functional groups
Mechanism of Action
The mechanism of action of N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The ethoxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound can also act as a chelating agent, binding to metal ions and altering their biological availability and activity .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler analog with two amino groups, used as a chelating agent and in the synthesis of various chemicals.
Diethylenetriamine: Contains an additional aminoethyl group, used in the production of resins and as a curing agent for epoxy resins.
Triethylenetetramine: Contains three ethyleneamine units, used as a chelating agent and in the treatment of Wilson’s disease.
Uniqueness
N’-[2-(ethoxyamino)ethyl]ethane-1,2-diamine is unique due to the presence of the ethoxyamino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and metal ions, making it valuable in both research and industrial applications.
Properties
CAS No. |
68910-19-0 |
|---|---|
Molecular Formula |
C6H17N3O |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N'-[2-(ethoxyamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H17N3O/c1-2-10-9-6-5-8-4-3-7/h8-9H,2-7H2,1H3 |
InChI Key |
FBPASULVPNFLTF-UHFFFAOYSA-N |
SMILES |
CCONCCNCCN |
Canonical SMILES |
CCONCCNCCN |
| 68910-19-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


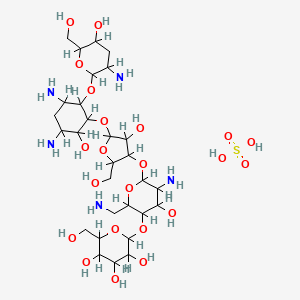
![4-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1618181.png)

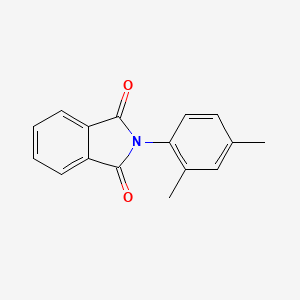




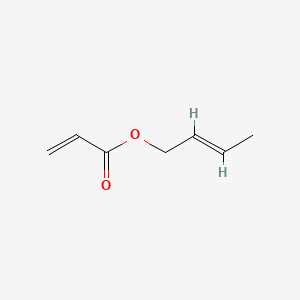
![3-[p-(Hexyloxy)phenyl]propionic acid](/img/structure/B1618196.png)
